5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Overview
Description
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a chemical compound known for its unique structure and reactivity. It features an epoxy group, which is a highly reactive functional group, making it valuable in various chemical reactions and applications. This compound is often used in the synthesis of polymers, coatings, and as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as 3-(2,3-epoxypropoxy)propyl-trimethoxysilane have been used in the synthesis of various materials .
Mode of Action
It’s known that epoxy groups in similar compounds can react with a variety of functional groups, including amines, alcohols, and acids . This reactivity allows these compounds to form covalent bonds with their targets, leading to changes in the target’s properties.
Biochemical Pathways
The epoxy group in similar compounds is known to be highly reactive, which suggests that it could potentially interact with a wide range of biochemical pathways .
Result of Action
Similar compounds have been used to modify surfaces and improve properties such as uv ageing resistance .
Action Environment
Similar compounds are known to be reactive in water , suggesting that the presence of water could potentially influence their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril typically involves the reaction of 3,4-dihydrocarbostyril with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the opening of the epoxide ring and subsequent attachment to the carbostyril moiety . The reaction conditions usually include a solvent like toluene and a temperature range of 60-80°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxy group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of high-performance coatings, adhesives, and composites.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Epoxypropoxy)propyltrimethoxysilane: Used in surface modification and as a coupling agent.
1,3-Bis(2,3-epoxypropoxy)-2,2-dimethylpropane: Employed in polymer synthesis and as a cross-linking agent.
4,4’-Azo-bis-[2,3-epoxypropoxy-4-cyanopentanenitrile]: Utilized in the synthesis of petroleum resins.
Uniqueness
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is unique due to its specific structure, which combines the reactivity of the epoxy group with the stability of the carbostyril moiety. This combination makes it particularly valuable in applications requiring both reactivity and stability .
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWQOBNPISQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512545 | |
Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51781-14-7 | |
Record name | 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.